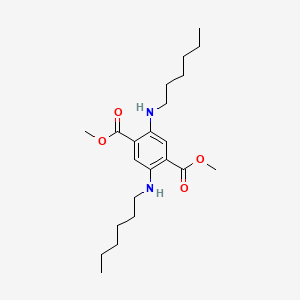
Dimethyl 2,5-bis(hexylamino)benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,5-bis(hexylamino)benzene-1,4-dicarboxylate is an organic compound with the molecular formula C22H36N2O4 It is a derivative of benzene and is characterized by the presence of two hexylamino groups and two ester groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,5-bis(hexylamino)benzene-1,4-dicarboxylate typically involves the reaction of 2,5-diaminoterephthalic acid with hexylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The esterification of the resulting diamine with dimethyl sulfate or another methylating agent yields the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,5-bis(hexylamino)benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols or the amino groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,5-bis(hexylamino)benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2,5-bis(hexylamino)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The hexylamino groups can interact with biological macromolecules, leading to changes in their structure and function. The ester groups may also play a role in modulating the compound’s activity by influencing its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,5-diaminobenzene-1,4-dicarboxylate: Similar structure but lacks the hexyl groups.
Dimethyl 2,5-bis(ethylamino)benzene-1,4-dicarboxylate: Contains shorter ethyl groups instead of hexyl groups.
Dimethyl 2,5-bis(methylamino)benzene-1,4-dicarboxylate: Contains even shorter methyl groups.
Uniqueness
Dimethyl 2,5-bis(hexylamino)benzene-1,4-dicarboxylate is unique due to the presence of long hexyl chains, which can significantly influence its physical and chemical properties. These long chains can enhance the compound’s hydrophobicity, making it more suitable for certain applications compared to its shorter-chain analogs .
Properties
CAS No. |
215182-30-2 |
|---|---|
Molecular Formula |
C22H36N2O4 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
dimethyl 2,5-bis(hexylamino)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H36N2O4/c1-5-7-9-11-13-23-19-15-18(22(26)28-4)20(16-17(19)21(25)27-3)24-14-12-10-8-6-2/h15-16,23-24H,5-14H2,1-4H3 |
InChI Key |
LKTHLSDDUWTQAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC(=C(C=C1C(=O)OC)NCCCCCC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14256753.png)
![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)
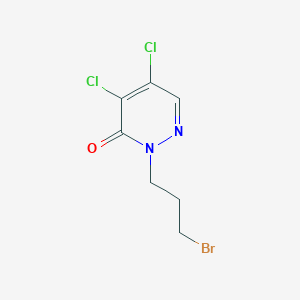

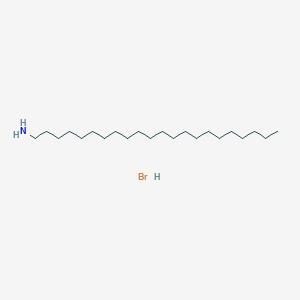
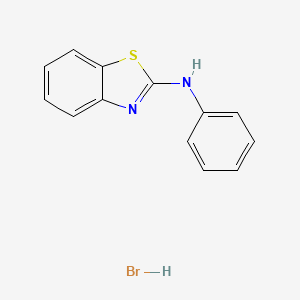
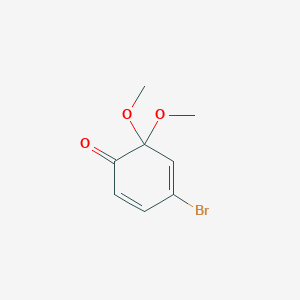
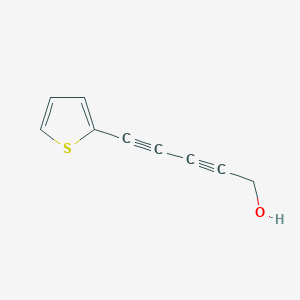
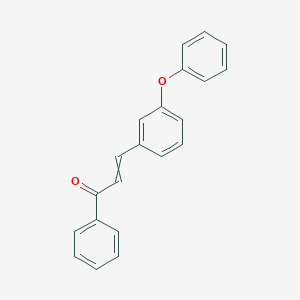
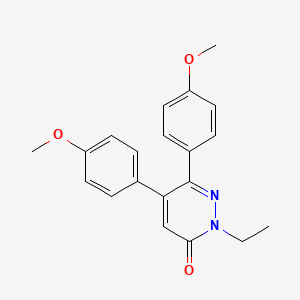
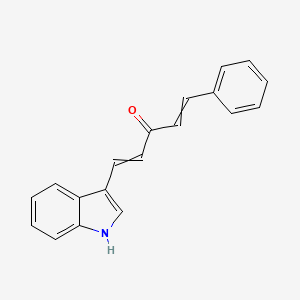

![2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol](/img/structure/B14256822.png)
